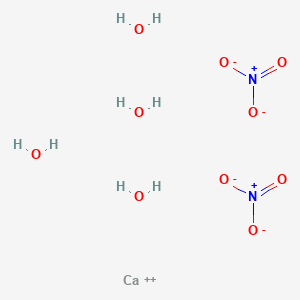
Calcium nitrate tetrahydrate
Cat. No. B083963
Key on ui cas rn:
13477-34-4
M. Wt: 121.11 g/mol
InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05482857
Procedure details


Starting with 100 mL of Stage IV singulation medium lacking ABA, 1.5 g of the algin composition PROTONAL LF20/60® sodium alginate product was added and stirred several hours without heating until dissolved. PROTONAL LF20/60® is a registered trademark of and the product is available from Proton, Inc., North Hampton, N. H. To this was added 1.0 g of activated charcoal to give a 1.0% (or 10 g/L w/v) suspension. This was autoclaved to ensure sterility. A 0.1M solution (23.6 g/L) of calcium nitrate tetrahydrate was prepared and autoclaved separately. The alginate suspension of charcoal was added dropwise to the calcium nitrate solution with gentle stirring. Small balls of insolubilized charcoal-containing alginate about 2-3 mm in diameter were formed. These were thoroughly rinsed with sterile water and stored in a closed flask under refrigeration. Fifty of the charcoal balls added to 50 mL of culture medium are equivalent to 0.1% w/v activated charcoal.
[Compound]
Name
algin
Quantity
1.5 g
Type
reactant
Reaction Step One

[Compound]
Name
sodium alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
solution

Name
calcium nitrate tetrahydrate
Identifiers


|
REACTION_CXSMILES
|
C.[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8]>>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8] |f:1.2.3,4.5.6.7.8.9.10|
|
Inputs


Step One
[Compound]
|
Name
|
algin
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
sodium alginate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
[Compound]
|
Name
|
alginate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
[Compound]
|
Name
|
alginate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred several hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
until dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a 1.0% (or 10 g/L w/v) suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were formed
|
WASH
|
Type
|
WASH
|
|
Details
|
These were thoroughly rinsed with sterile water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored in a closed flask under refrigeration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fifty of the charcoal balls added to 50 mL of culture medium
|
Outcomes


Product
[Compound]
|
Name
|
solution
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
calcium nitrate tetrahydrate
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
